molecular formula C25H25NO4 B4631420 4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate

4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate

Cat. No. B4631420
M. Wt: 403.5 g/mol
InChI Key: GGXZWQVVOHZLKU-UHFFFAOYSA-N
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Description

4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate is a complex organic compound. Its study involves understanding its synthesis, molecular structure, and various chemical and physical properties.

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions. For example, Baul et al. (2002) describe the synthesis of triorganotin(IV) derivatives through a combination of spectroscopic techniques and elemental analyses, highlighting the intricate process involved in synthesizing such complex molecules (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray crystallography and spectroscopic methods. Ajibade and Andrew (2021) report on the molecular structures of certain compounds synthesized via Schiff bases reduction, demonstrating the complexity and diversity of these structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are characterized by their ability to form complex structures and engage in various chemical interactions. The study by Hayashi and Kouji (1990) on the synthesis of certain methyl acetate compounds and their molecular conformations illustrates the diverse chemical reactions these compounds can undergo (Hayashi & Kouji, 1990).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structures are crucial in understanding these compounds. For instance, the work by Baolin et al. (2007) on the synthesis and characterization of stilbene derivatives provides insights into the physical properties of similar organic compounds (Baolin et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are key to understanding the behavior of these compounds. The research by Ram et al. (1996) on ring transformation reactions of pyran-2-ones, for example, sheds light on the chemical properties and potential reactivity pathways (Ram & Goel, 1996).

Scientific Research Applications

Organometallic Complexes and Catalysis

Triorganotin(IV) Derivatives Synthesis

A study by Baul et al. (2002) focuses on synthesizing triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, characterized by various spectroscopic techniques. The crystal structures of specific derivatives are reported, showing a polymeric trans-O2SnC3 trigonal bipyramidal configuration. This research suggests potential applications in designing organometallic complexes for catalysis or material science applications (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Organic Synthesis

Novel Synthon for Aryl Ketones

Research by Ram and Goel (1996) introduces a novel synthon for synthesizing 1,3-terphenyls from aryl ketones, highlighting a procedure that provides symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step. This indicates the compound's relevance in facilitating complex organic syntheses (Ram & Goel, 1996).

Anticancer Research

Proteasome Inhibition

A study by Yan et al. (2015) discusses the design and synthesis of compounds by condensing the carbonyl in 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with various amino groups, leading to proteasome inhibition and cytostatic effects on human cancer cells. This research underscores the potential application of similar compounds in anticancer drug development (Yan et al., 2015).

Environmental Applications

Electro-Fenton Process

Le et al. (2017) studied the degradation by-products of acetaminophen during the electro-Fenton (EF) oxidation process, identifying toxic and non-toxic intermediates. Although this study does not directly relate to "4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate," it illustrates the use of related compounds in understanding environmental degradation pathways and toxicity, potentially guiding the design of environmentally benign chemicals (Le et al., 2017).

properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 2-(2,3,6-trimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-16-5-11-21(12-6-16)26-25(28)20-9-13-22(14-10-20)30-23(27)15-29-24-18(3)8-7-17(2)19(24)4/h5-14H,15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXZWQVVOHZLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)COC3=C(C=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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